Fsp³ Comparison: 4-Fold Higher sp³ Carbon Fraction vs. Phenylglycine Methyl Ester
Methyl 2-amino-2-cyclohexylacetate (C₉H₁₇NO₂) exhibits an Fsp³ value of 0.889, meaning 8 of its 9 carbon atoms are sp³-hybridized . In contrast, methyl 2-amino-2-phenylacetate (phenylglycine methyl ester, C₉H₁₁NO₂) contains only 2 sp³ carbons (the α-carbon and the ester methyl), yielding Fsp³ = 0.222 [1]. This represents a 4.0-fold difference in the fraction of saturated carbons. The landmark study by Lovering et al. demonstrated that average Fsp³ increases from 0.36 for discovery-phase compounds to 0.47 for marketed drugs, establishing that higher sp³ character correlates with clinical transition success [2]. At Fsp³ = 0.889, this compound substantially exceeds the marketed-drug average and offers a markedly three-dimensional scaffold for fragment-based library design.
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.889 (8 sp³ / 9 total carbons); MW = 171.24 g/mol |
| Comparator Or Baseline | Methyl 2-amino-2-phenylacetate: Fsp³ = 0.222 (2 sp³ / 9 total carbons); MW = 165.19 g/mol |
| Quantified Difference | Fsp³: 0.889 vs. 0.222 (4.0× higher); ΔFsp³ = +0.667 |
| Conditions | Calculated from molecular formulae: C₉H₁₇NO₂ (target) and C₉H₁₁NO₂ (comparator); Fsp³ = N(sp³ carbons) / N(total carbons) |
Why This Matters
High Fsp³ is a validated predictor of clinical developability; procurement of this compound directly increases the three-dimensional character of screening libraries and synthetic intermediates relative to flat aromatic analogs.
- [1] PubChem. Methyl (2S)-2-amino-2-phenylacetate, CID 117324. Molecular Formula C₉H₁₁NO₂. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026). View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. DOI: 10.1021/jm901241e. View Source
